2,2'-联吡嗪

描述

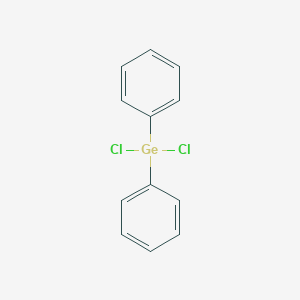

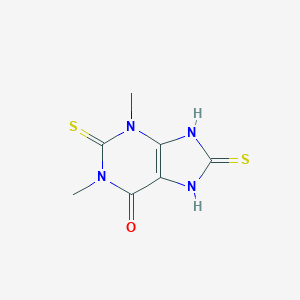

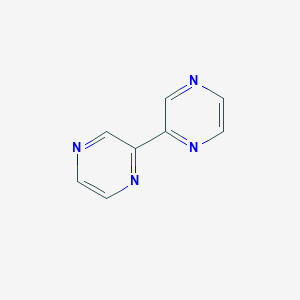

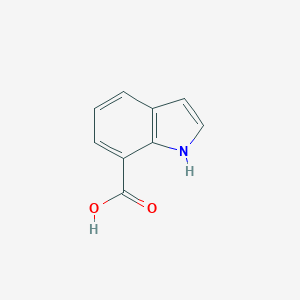

2,2’-Bipyrazine, also known as 2,2’-bipyrazinyl or 2,2’-dipyrazinyl, is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N4. It consists of two pyrazine rings connected at the 2-position of each ring. This compound is of significant interest due to its unique electronic properties and its ability to act as a ligand in coordination chemistry .

科学研究应用

作用机制

Target of Action

2,2’-Bipyrazine, an organic compound with two pyrazine rings , is primarily used as a ligand in coordination chemistry . It forms complexes with many transition metals, particularly ruthenium . These complexes are used as photocatalysts for various oxidatively induced organic transformations .

Mode of Action

The mode of action of 2,2’-Bipyrazine is primarily through its interaction with ruthenium to form a ruthenium-based homoleptic tris(bipyrazyl) complex . This complex shows impressive 1- and 2-photon absorption, which is significantly higher than other similar compounds Upon exposure to light, they become phototoxic .

Biochemical Pathways

The biochemical pathways affected by 2,2’-Bipyrazine are primarily related to its role as a photocatalyst in oxidatively induced organic transformations . For instance, the ruthenium-based homoleptic tris(bipyrazyl) complex derived from 2,2’-Bipyrazine can promote radical cation mediated Diels–Alder cycloadditions, radical thiol-ene couplings, photooxygenation reactions, and [3+2] cycloaddition reactions .

Result of Action

The result of the action of 2,2’-Bipyrazine is primarily observed in its role as a photocatalyst. When the ruthenium-based homoleptic tris(bipyrazyl) complex derived from 2,2’-Bipyrazine is exposed to light, it becomes phototoxic . This phototoxicity can be used to induce various organic transformations .

Action Environment

The action of 2,2’-Bipyrazine is influenced by environmental factors such as light exposure. The ruthenium-based homoleptic tris(bipyrazyl) complex derived from 2,2’-Bipyrazine is non-toxic in the dark but becomes phototoxic upon exposure to light . This suggests that the efficacy and stability of 2,2’-Bipyrazine and its derived complexes are highly dependent on their light exposure environment.

生化分析

Biochemical Properties

2,2’-Bipyrazine interacts with various enzymes and proteins. For instance, it has been reported that 2,2’-Bipyrazine derivatives can bind Aβ to detect Aβ protein aggregation, inhibit Aβ aggregation to exert neuroprotective effect .

Cellular Effects

It has been reported that complexes of 2,2’-Bipyrazine have been used in a variety of systems due to its favorable photophysical properties such as long excited-state lifetimes and high luminescent efficiencies .

Molecular Mechanism

The molecular mechanism of 2,2’-Bipyrazine involves a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product . For instance, the lowest excited state of [Ru(bpy)2(CN)2] (bpy, 2,2’-bipyridine) is the “metal-to-bipyridine” charge-transfer excited state .

Temporal Effects in Laboratory Settings

It is known that the absorption spectrum of the complex varies with protonation on the coordinated cyano groups in acidified media .

Metabolic Pathways

It is known that the molecular mechanism of glucose metabolism involves multiple steps such as glucose uptake, glycogen synthesis, glycogenolysis, glycolysis, and the tricarboxylic acid cycle .

Transport and Distribution

It is known that small hydrophobic molecules are able to move freely across these phospholipid membranes by simple diffusion, while more water-soluble molecules require the presence of membrane proteins or channels embedded within the plasma membrane to gain access into and out of cells .

Subcellular Localization

It is known that the selection of appropriate animal models is critical, considering factors such as physiological and pathophysiological similarities, availability, and ethical considerations .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-bipyrazine typically involves the coupling of pyrazine derivatives. One common method is the Stille coupling reaction, where 2-bromopyrazine is reacted with a stannane derivative in the presence of a palladium catalyst . Another method involves the Negishi coupling, where 2-pyridyl zinc halides are coupled with bromopyrazines using a palladium catalyst .

Industrial Production Methods: Industrial production of 2,2’-bipyrazine often employs high-yielding catalytic processes. For example, the palladium-catalyzed synthesis of 2,2’-bipyrazine is scalable and can be performed under mild conditions, making it suitable for large-scale production .

化学反应分析

Types of Reactions: 2,2’-Bipyrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of 2,2’-bipyrazine.

Reduction: Dihydro-2,2’-bipyrazine.

Substitution: Substituted derivatives depending on the nucleophile used.

相似化合物的比较

2,2’-Bipyridine: Similar in structure but with pyridine rings instead of pyrazine rings.

2,2’-Bipyrimidine: Contains pyrimidine rings and is used in similar applications as 2,2’-bipyrazine but has different electronic properties.

2,3-Bis(2-pyridyl)pyrazine: A mixed heterocyclic compound with both pyrazine and pyridine rings, used in coordination chemistry.

Uniqueness of 2,2’-Bipyrazine: 2,2’-Bipyrazine is unique due to its electron-deficient nature, which makes it a stronger electron acceptor compared to 2,2’-bipyridine. This property is particularly advantageous in photocatalytic applications where strong oxidizing agents are required .

属性

IUPAC Name |

2-pyrazin-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXNVSIALRDJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276441 | |

| Record name | 2,2'-Bipyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-00-5 | |

| Record name | 2,2'-Bipyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 2,2'-bipyrazine?

A1: 2,2'-Bipyrazine has the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol. Characteristically, it exhibits an intense absorption band in the UV region around 300 nm.

Q2: How does the presence of methyl substituents affect the properties of 2,2'-bipyrazine complexes, specifically in comparison to 2,2'-bipyridine and 2,2'-bipyrimidine derivatives?

A2: Incorporating methyl substituents, as in 5,5'-dimethyl-2,2'-bipyrazine, influences the electrochemical and photophysical properties of its rhenium(I) tricarbonyl complexes. These complexes exhibit characteristics falling between those of 2,2'-bipyridine and 2,2'-bipyrazine complexes, with closer resemblance to the 2,2'-bipyrimidine derivatives. Notably, the methyl substituents induce shielding and deshielding effects on specific ring protons.

Q3: How does 2,2'-bipyrazine, as a constituent ligand in ruthenium(II) complexes, influence the photochemical oxidation of ascorbic acid by molecular oxygen?

A3: The incorporation of 2,2'-bipyrazine in ruthenium(II) complexes like [Ru(2,2'-bipyridine)x(2,2'-bipyrazine)3−x]2+ (x=0–3) significantly impacts their photochemical behavior in the presence of ascorbic acid and molecular oxygen. The excited state of these complexes can be reductively quenched by ascorbate, leading to the generation of hydrogen peroxide. This change in the initiation mechanism, from oxidative quenching by molecular oxygen to reductive quenching by ascorbate, stems from differences in redox potentials between ruthenium complexes with varying 2,2'-bipyrazine substitutions.

Q4: Can you explain the interaction of 2,2'-bipyrazine-containing ruthenium complexes with bromide ions and the subsequent photochemical reactions?

A4: Ruthenium(II) complexes containing 2,2'-bipyrazine, such as [Ru(deeb)(2,2'-bipyrazine)2]2+ (deeb = 4,4'-diethylester-2,2'-bipyridine), exhibit a strong affinity for bromide ions, forming ion pairs in solution. Upon visible light excitation, these complexes facilitate the oxidation of bromide to dibromide (Br2•−) via two distinct pathways: static and dynamic quenching. The static pathway involves direct electron transfer within the ion pair, while the dynamic pathway involves diffusional quenching of the excited state by free bromide. This photochemical process efficiently stores energy for milliseconds and has potential implications for solar energy conversion. ,

Q5: How do ruthenium complexes incorporating 2,2'-bipyrazine contribute to water oxidation catalysis, and what are the mechanistic insights derived from their study?

A5: Ruthenium complexes containing 2,2'-bipyrazine, like [Ru(2,2':6',2''-terpyridine)(2,2'-bipyrazine)(OH2)]2+ (tpy = 2,2':6',2''-terpyridine), demonstrate significant catalytic activity in water oxidation. These catalysts operate through a stepwise mechanism involving multiple proton-coupled electron transfer steps, leading to the formation of high-valent ruthenium-oxo intermediates responsible for O–O bond formation. ,

Q6: Have computational methods been employed to study 2,2'-bipyrazine-containing complexes, and what insights have they provided?

A6: Yes, computational methods such as DFT calculations have been valuable in understanding the electronic structures and properties of 2,2'-bipyrazine complexes. For instance, DFT studies on ruthenium(II) complexes containing 2,2'-bipyrazine and related ligands have provided insights into their molecular geometries, electronic transitions, and redox behavior, aiding in the rationalization of their photophysical and electrochemical properties. ,

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159185.png)

![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)